molecular formula C23H28N2O4 B2581720 N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzamide CAS No. 954639-79-3

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzamide

Cat. No. B2581720
CAS RN: 954639-79-3
M. Wt: 396.487
InChI Key: AQTBQFYGEHPLIA-UHFFFAOYSA-N
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Description

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzamide, also known as CTDP-1, is a chemical compound that has gained attention in scientific research for its potential therapeutic applications. It belongs to the class of quinolone derivatives and has shown promising results in various studies.

Scientific Research Applications

  • Cancer Research and Imaging : One significant application of related compounds is in cancer research, particularly in imaging tumor proliferation. For example, a derivative, 18F-ISO-1, has been used in PET imaging to evaluate tumor proliferation in patients with lymphoma, breast cancer, or head and neck cancer. This study found a significant correlation between 18F-ISO-1 uptake and Ki-67, a marker of proliferation, making it a promising agent for assessing the proliferative status of solid tumors (Dehdashti et al., 2013).

  • Anticonvulsant Agent : Research on derivatives of this compound includes exploring its potential as an anticonvulsant agent. One study synthesized various N-substituted 1,2,3,4-tetrahydroisoquinolines to explore structure-activity relationships, finding that certain derivatives exhibited high anticonvulsant activity, comparable to existing drugs in clinical trials (Gitto et al., 2006).

  • Sigma-2 Receptor Probes : The compound and its analogues have been studied as sigma-2 receptor probes. For instance, a study on N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methylbenzamide (RHM-1) found it to have a high affinity for sigma-2 receptors, suggesting its potential in studying sigma-2 receptors in vitro (Xu et al., 2005).

  • Local Anesthetic Activity : A study evaluating the local anesthetic activity of a series of synthesized 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline alkaloid derivatives showed that these compounds displayed high local anesthetic activity, suggesting potential for further investigation as drug candidates (Azamatov et al., 2023).

  • Synthesis and Chemical Studies : The compound has also been the subject of various chemical synthesis studies, aiming to develop more practical and scalable synthetic routes for related molecules. These studies contribute to the broader understanding of the chemical properties and potential applications of the compound and its derivatives (Yoshida et al., 2014).

properties

IUPAC Name

3,4-dimethoxy-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O4/c1-15(2)11-12-25-19-8-7-18(13-16(19)6-10-22(25)26)24-23(27)17-5-9-20(28-3)21(14-17)29-4/h5,7-9,13-15H,6,10-12H2,1-4H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQTBQFYGEHPLIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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